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Compound of Interest

Compound Name: Diallyl succinate

Cat. No.: B105260

An In-depth Technical Guide to the *H and 3C NMR Spectral Data of Diallyl Succinate

This guide provides a comprehensive overview of the *H and 3C Nuclear Magnetic Resonance
(NMR) spectral data for diallyl succinate. It is intended for researchers, scientists, and
professionals in the field of drug development and chemical analysis who utilize NMR
spectroscopy for structural elucidation and characterization of organic molecules. This
document presents quantitative NMR data in a structured format, details the experimental
protocols for data acquisition, and includes a workflow diagram for clarity.

Chemical Structure

Diallyl succinate, with the chemical formula C10H140a4, is the diester of succinic acid and allyl
alcohol.[1][2][3] Its structure is characterized by a central succinate moiety flanked by two allyl
groups.

Structure:

'H NMR Spectral Data

The *H NMR spectrum of diallyl succinate exhibits distinct signals corresponding to the
different types of protons in the molecule. The chemical shifts (d) are reported in parts per
million (ppm) relative to a standard reference.

Table 1: *H NMR Spectral Data of Diallyl Succinate
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
5.98 - 5.85 m 2H -CH=CH:
5.35-5.20 m 4H -CH=CH:
4.58 d, J=5.7 Hz 4H -O-CH2-CH=
2.65 S 4H -CO-CH2-CH2-CO-

Disclaimer: The data presented here is a representative summary. Actual spectral values may

vary slightly depending on the experimental conditions.

3C NMR Spectral Data

The 3C NMR spectrum provides information on the different carbon environments within the

diallyl succinate molecule.

Table 2: 13C NMR Spectral Data of Diallyl Succinate

Chemical Shift (6) ppm Assignment

172.2 C=0 (Ester carbonyl)
132.1 -CH=CH:z

118.5 -CH=CH:z

65.2 -O-CH2-

29.0 -CO-CH2-

Disclaimer: The data presented here is a representative summary. Actual spectral values may

vary slightly depending on the experimental conditions.

Experimental Protocol

The following is a typical experimental protocol for acquiring *H and 3C NMR spectra of diallyl

succinate.
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4.1. Sample Preparation
o Sample: Diallyl succinate.
e Solvent: Deuterated chloroform (CDCIs) is a common solvent for this compound.

o Concentration: A solution of approximately 5-10 mg of diallyl succinate in 0.5-0.7 mL of
CDCls is prepared.

o Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift
referencing (0 ppm).

NMR Tube: The solution is transferred to a standard 5 mm NMR tube.
4.2. NMR Spectrometer and Parameters

o Spectrometer: A high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz
instrument, is used.

e Nuclei: *H and 13C.

o Temperature: The experiment is typically conducted at room temperature (approximately 298
K).

4.2.1. *H NMR Acquisition Parameters

Pulse Sequence: A standard single-pulse sequence is used.

Number of Scans: Typically 8 to 16 scans are acquired for a good signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

Spectral Width: A spectral width of approximately 10-15 ppm is set.
4.2.2. 3C NMR Acquisition Parameters

e Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by
removing C-H coupling.
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e Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to
the low natural abundance of the 13C isotope.

» Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

e Spectral Width: A spectral width of approximately 200-220 ppm is set.

4.3. Data Processing

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a
frequency-domain spectrum using a Fourier transform.

e Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

o Baseline Correction: The baseline of the spectrum is corrected to be flat.

» Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.

 Integration: The relative areas of the peaks in the H NMR spectrum are determined through
integration.

Peak Picking: The chemical shifts of the peaks in both *H and 13C spectra are identified.

Workflow for NMR Analysis of Diallyl Succinate

The following diagram illustrates the logical workflow from sample preparation to the final
interpretation of the NMR data for diallyl succinate.

Caption: Workflow for NMR analysis of diallyl succinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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